alpha-Terpinene

Catalog No.
S586681
CAS No.
99-86-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Terpinene

CAS Number

99-86-5

Product Name

alpha-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,3-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3

InChI Key

YHQGMYUVUMAZJR-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(C)C

Solubility

Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CC=C(CC1)C(C)C

Potential Anticancer Properties:

  • Some studies have investigated alpha-terpinene's potential to slow or inhibit the growth of cancer cells. For instance, a 2011 study published in Nutrition and Cancer found that alpha-terpinene inhibited the growth of human breast cancer cells. Pubmed
  • It is important to note that these studies were conducted in cell lines, and further research is needed to determine whether alpha-terpinene has any effect on cancer in humans.

Potential Anti-inflammatory Properties:

  • Alpha-terpinene has also been studied for its potential anti-inflammatory properties. A 2013 study published in Inflammation Research found that alpha-terpinene reduced inflammation in mice. Pubmed:
  • More research is needed to confirm these findings and to determine whether alpha-terpinene has any anti-inflammatory effects in humans.

Other Areas of Research:

  • Alpha-terpinene is also being investigated for its potential effects on other conditions, such as anxiety, pain, and allergies. However, more research is needed in these areas to determine its effectiveness.

Alpha-Terpinene is a monoterpene hydrocarbon with the molecular formula C10H16C_{10}H_{16}. It is characterized by its pleasant, citrus-like aroma and is commonly found in essential oils derived from plants such as marjoram and cardamom. Structurally, alpha-terpinene features two double bonds located at the 1- and 3-positions of the p-menthane skeleton. This compound is a colorless liquid at room temperature, exhibiting a turpentine-like odor, which makes it valuable in the fragrance and flavoring industries .

The mechanism of action for alpha-terpinene's potential antimicrobial properties is not fully understood. However, some studies suggest it might disrupt bacterial cell membranes, leading to cell death []. More research is needed to elucidate its specific mechanisms.

, particularly oxidation processes. When exposed to singlet oxygen, it can form ascaridole, a compound of interest for its potential applications in organic synthesis . The reaction kinetics suggest that alpha-terpinene is more reactive than its isomers, such as gamma-terpinene, especially in reactions involving nitrate radicals where it exhibits a higher rate constant .

Additionally, alpha-terpinene can undergo photochemical transformations under sunlight, contributing to atmospheric chemistry and the formation of secondary organic aerosols .

Alpha-Terpinene has demonstrated several biological activities, including antimicrobial and antioxidant properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in natural preservatives and disinfectants. Moreover, its antioxidant capacity suggests potential health benefits when incorporated into dietary supplements or functional foods .

Alpha-Terpinene can be synthesized through several methods:

  • Industrial Production: The most common method involves the acid-catalyzed rearrangement of alpha-pinene. This process typically yields high purity alpha-terpinene suitable for commercial applications .
  • Biosynthesis: In nature, alpha-terpinene is biosynthesized from geranyl pyrophosphate through a series of enzymatic reactions that include isomerization and cyclization steps .
  • Photochemical Synthesis: Under specific conditions, alpha-terpinene can also be produced via photo

Alpha-Terpinene finds applications across various industries:

  • Fragrance and Flavoring: Due to its pleasant aroma, it is widely used in perfumes and food flavorings.
  • Cosmetics: Its antimicrobial properties make it an ingredient in personal care products.
  • Pharmaceuticals: Research into its biological activities suggests potential uses in medicinal formulations.
  • Agriculture: Alpha-terpinene may serve as a natural pesticide due to its insect-repellent properties .

Studies have highlighted the interaction of alpha-terpinene with various biological systems. For instance, it has been shown to interact with reactive oxygen species, which may enhance its antioxidant effects. Furthermore, its interactions with skin cells suggest potential applications in dermatological formulations aimed at promoting skin health .

In terms of toxicity, exposure studies indicate that while alpha-terpinene exhibits some sensitization potential upon dermal contact, it is generally considered safe when used within recommended concentrations in consumer products .

Similar compounds to alpha-terpinene include:

  • Beta-Terpinene: Lacks known natural sources but can be synthesized from sabinene. It has distinct reactivity profiles compared to alpha-terpinene.
  • Gamma-Terpinene: Exhibits similar structural characteristics but shows lower reactivity in oxidation reactions than alpha-terpinene.
  • Terpinolene: Another isomer with a slightly different structure; it has unique aromatic properties and applications.

Comparison Table

CompoundMolecular FormulaReactivityPrimary Sources
Alpha-TerpineneC10H16HighCardamom, Marjoram
Beta-TerpineneC10H16ModerateSynthesized from Sabinene
Gamma-TerpineneC10H16LowVarious plant sources
TerpinoleneC10H16VariableVarious plant sources

Uniqueness of Alpha-Terpinene

Alpha-terpinene's unique reactivity profile sets it apart from its isomers. It exhibits higher reactivity towards oxidation processes and has distinct biological activities that contribute to its utility in various applications ranging from food preservation to pharmaceuticals. Its pleasant aroma further enhances its desirability in fragrance formulations, making it a versatile compound within the terpenoid family .

Physical Description

Liquid
Liquid; [Sigma-Aldrich MSDS]
Solid
Colourless oily liquid; refreshing, lemony-citrus aroma

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.833-0.838

LogP

4.25 (LogP)
4.25

Melting Point

< 25 °C

UNII

I24X278AP1

GHS Hazard Statements

Aggregated GHS information provided by 1853 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (96.01%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

99-86-5

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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